molecular formula C8H14O3 B1583240 Methyl 6-oxoheptanoate CAS No. 2046-21-1

Methyl 6-oxoheptanoate

Cat. No. B1583240
Key on ui cas rn: 2046-21-1
M. Wt: 158.19 g/mol
InChI Key: BSBYQAYWPXHLPQ-UHFFFAOYSA-N
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Patent
US08183246B2

Procedure details

Dissolve 10 g 6-oxoheptanoic acid (69.4 mmol) in 100 ml methanol. Add a few drops of concentrated sulphuric acid and stir for 1.5 h under reflux. Then concentrate by evaporation. Take up in dichloromethane and wash once with satd. sodium hydrogencarbonate solution. Separate the phases, dry the organic phase and concentrate by evaporation. 10.1 g (91.1% of theor.) of the target compound is obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:10])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[CH3:11]O>S(=O)(=O)(O)O>[O:1]=[C:2]([CH3:10])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O=C(CCCCC(=O)O)C
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stir for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
Then concentrate by evaporation
WASH
Type
WASH
Details
wash once with satd
CUSTOM
Type
CUSTOM
Details
Separate the phases
CUSTOM
Type
CUSTOM
Details
dry the organic phase
CONCENTRATION
Type
CONCENTRATION
Details
concentrate by evaporation
CUSTOM
Type
CUSTOM
Details
10.1 g (91.1% of theor.) of the target compound is obtained

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
O=C(CCCCC(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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